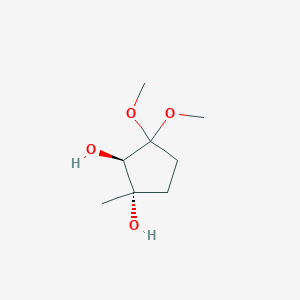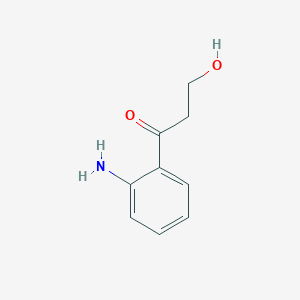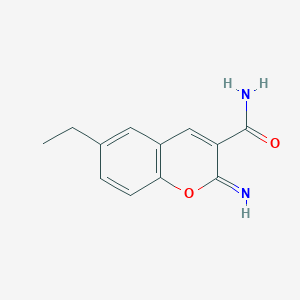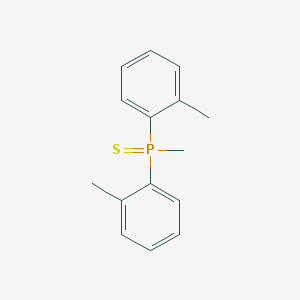
Methylbis(2-methylphenyl)sulfanylidene-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylbis(2-methylphenyl)sulfanylidene-lambda~5~-phosphane is a chemical compound with the molecular formula C15H17PS It is known for its unique structure, which includes a phosphane core bonded to two 2-methylphenyl groups and a sulfanylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methylbis(2-methylphenyl)sulfanylidene-lambda~5~-phosphane typically involves the reaction of a phosphane precursor with 2-methylphenyl groups under controlled conditions. One common method includes the use of a phosphane chloride, which reacts with 2-methylphenyl magnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and is typically followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of a high-quality compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methylbis(2-methylphenyl)sulfanylidene-lambda~5~-phosphane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction and conditions used.
Applications De Recherche Scientifique
Methylbis(2-methylphenyl)sulfanylidene-lambda~5~-phosphane has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of Methylbis(2-methylphenyl)sulfanylidene-lambda~5~-phosphane involves its interaction with specific molecular targets and pathways. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic species. In biological systems, it may interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphane: Similar structure but lacks the sulfanylidene group.
Triphenylphosphane: Contains three phenyl groups instead of two 2-methylphenyl groups.
Methylphenylphosphane: Contains only one phenyl group and one methyl group.
Uniqueness
Methylbis(2-methylphenyl)sulfanylidene-lambda~5~-phosphane is unique due to the presence of both 2-methylphenyl groups and the sulfanylidene group, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
918962-31-9 |
|---|---|
Formule moléculaire |
C15H17PS |
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
methyl-bis(2-methylphenyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C15H17PS/c1-12-8-4-6-10-14(12)16(3,17)15-11-7-5-9-13(15)2/h4-11H,1-3H3 |
Clé InChI |
DVTYNAYZKLZSDC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1P(=S)(C)C2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


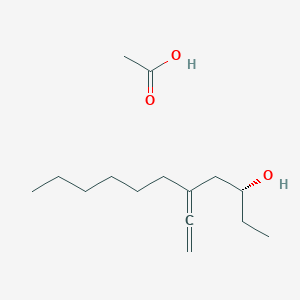
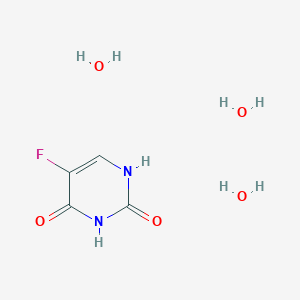

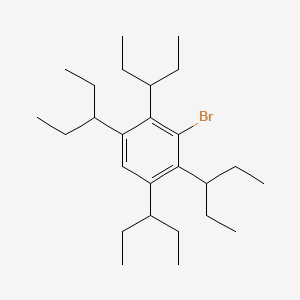
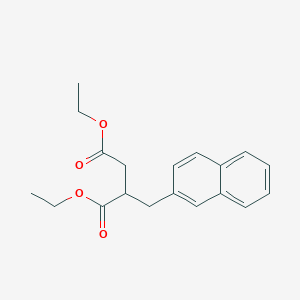
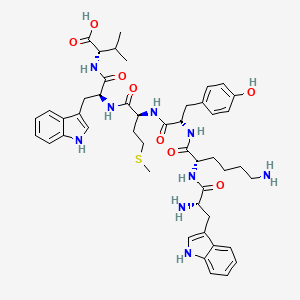
![1-[(2,3-Dimethylbut-2-en-1-yl)oxy]-3,5-dimethoxybenzene](/img/structure/B14204754.png)
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-methoxy-](/img/structure/B14204766.png)
![D-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204773.png)
